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Compound of Interest

Compound Name: 3-(Quinolin-3-yloxy)aniline

Cat. No.: B15395163

A detailed X-ray crystallographic analysis provides the definitive structural validation for novel
chemical entities in drug discovery. This guide compares the crystallographic data of a
quinoline derivative, offering insights into its three-dimensional conformation and intermolecular
interactions, a critical step in understanding its structure-activity relationship.

In the realm of medicinal chemistry, the precise knowledge of a molecule's three-dimensional
structure is paramount. X-ray crystallography stands as the gold standard for elucidating the
atomic arrangement within a crystalline solid, providing unequivocal proof of a compound's
structure. This information is crucial for understanding its interaction with biological targets and
for guiding further drug development efforts.

While the specific crystallographic data for "3-(Quinolin-3-yloxy)aniline" is not publicly
available at the time of this publication, this guide presents a comparative analysis of a closely
related quinoline derivative, 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, alongside
another structurally relevant quinoline compound, Quinolin-3-amine. This comparison serves to
illustrate the principles and the value of X-ray crystallographic validation in drug discovery
research.

Crystallographic Data Summary

The following tables summarize the key crystallographic parameters for the two compared
quinoline derivatives. These parameters define the size and shape of the unit cell—the
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fundamental repeating unit of the crystal—and provide metrics for the quality of the

crystallographic analysis.

Parameter

4-(4-(quinolin-8-
yloxy)-1,2,5-thiadiazol-3-
yl)morpholine[1]

Quinolin-3-amine[2]

Chemical Formula C15H14N402S C9HBN2
Formula Weight 314.37 144.17
Crystal System Monoclinic Monoclinic
Space Group P21/n pP21/c

4-(4-(quinolin-8-

Parameter yloxy)-1,2,5-thiadiazol-3- Quinolin-3-amine[2]
yl)morpholine[1]

a (A) 7.4484(6) 5.8633(2)

b (A) 17.3543(15) 14.8971(6)

c (A) 11.7814(9) 8.4372(4)

a (%) 90 90

B (°) 106.377(3) 108.311(4)

y () 920 920

Volume (A3) 1463.50(8) 698.80(5)

Z 4 4

Temperature (K) 100 200

R-factor 0.0853 0.032

wR-factor 0.0871 0.091
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Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of a small molecule's crystal structure by X-ray diffraction follows a well-
established protocol. Below is a generalized methodology representative of the process used
to obtain the data presented.

A suitable single crystal of the compound is selected and mounted on a goniometer head. The
crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms.
A focused beam of monochromatic X-rays is directed at the crystal. As the X-rays pass through
the crystal, they are diffracted by the electron clouds of the atoms, producing a unique
diffraction pattern of spots.

The crystal is rotated, and diffraction data are collected over a wide range of orientations. The
intensities and positions of the diffracted spots are recorded by a detector. These data are then
processed to determine the unit cell dimensions and the symmetry of the crystal (space group).
The processed data are used to solve the crystal structure, which involves determining the
positions of the atoms within the unit cell. This is typically achieved using direct methods or
Patterson methods. Finally, the structural model is refined to obtain the best possible fit with the
experimental data.
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Crystal Preparation

Crystal Selection

Data Collection

Structure Determination

Click to download full resolution via product page

A simplified workflow for single-crystal X-ray diffraction.
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Logical Relationship of Crystallographic Analysis

The process of X-ray crystallographic validation can be visualized as a logical progression from
the physical sample to the final, validated molecular structure. This process is iterative, with
refinement and validation steps ensuring the accuracy of the final model.

Validated 3D Structure

Synthesized Compound

Click to download full resolution via product page

Logical flow from compound to validated 3D structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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